2-(1H-imidazol-1-yl)phenol
CAS No.: 10041-04-0
Cat. No.: VC7931874
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10041-04-0 |
---|---|
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 2-imidazol-1-ylphenol |
Standard InChI | InChI=1S/C9H8N2O/c12-9-4-2-1-3-8(9)11-6-5-10-7-11/h1-7,12H |
Standard InChI Key | POIGXVYPRGOWQD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N2C=CN=C2)O |
Canonical SMILES | C1=CC=C(C(=C1)N2C=CN=C2)O |
Introduction
Structural Characteristics and Molecular Design
Molecular Architecture
2-(1H-Imidazol-1-yl)phenol (C₉H₈N₂O) consists of a phenol moiety linked to the N1 position of an imidazole ring. X-ray crystallographic analyses of analogous compounds, such as 2-(2-hydroxyphenyl)-4,5-diphenylimidazole, reveal planar geometries stabilized by intramolecular hydrogen bonding between the phenolic O–H group and the imidazole N3 atom (N···O distance: 2.528 Å) . This interaction facilitates ESIPT, a photophysical process critical to its fluorescence behavior. Substituents on the phenol or imidazole rings significantly alter molecular packing; for example, methyl or tert-butyl groups introduce steric effects that disrupt π-π stacking in the solid state .
Table 1: Key Structural Parameters from X-Ray Studies
Parameter | Value (Å/°) | Compound Analogue | Source |
---|---|---|---|
N···O Hydrogen Bond Length | 2.528 | 2-(2-Hydroxyphenyl)imidazole | |
C–O Bond Length (Phenol) | 1.36 | Zn(II) Complex (Z1) | |
Dihedral Angle (Phenol-Imidazole) | 8.2° | L1 Ligand |
Synthetic Methodologies
Conventional Routes
The compound is typically synthesized via condensation reactions between o-aminophenols and glyoxal derivatives. For instance, reacting 2-aminophenol with glyoxal in acidic conditions yields the imidazole ring, followed by purification via recrystallization . Advanced methods employ palladium-catalyzed coupling to introduce aryl substituents, enhancing structural diversity .
Metal-Complex Synthesis
Neutral Zn(II) complexes are prepared by reacting 2-(1H-imidazol-1-yl)phenol derivatives with Zn(OAc)₂ in methanol. These complexes exhibit distinct fluorescent properties compared to their free ligands, with emission intensities varying by substituent effects (e.g., methoxy groups enhance fluorescence) .
Table 2: Synthesis Conditions and Yields
Photophysical Properties and ESIPT Dynamics
Fluorescence Behavior
The compound exhibits strong fluorescence in both solution and solid states, modulated by solvent polarity and substituents. In methanol, ligands such as L1 show emission quenching due to photoinduced electron transfer, while Zn(II) complexes (e.g., Z3) display a 15-fold intensity increase at 455 nm . ESIPT is a key mechanism, where the enol-to-keto tautomerism in the excited state results in dual emission bands .
Solvent and Substituent Effects
-
Methanol: Induces photorelaxation from the enol state, suppressing keto tautomer formation .
-
Methoxyl Groups: Electron-donating substituents on the phenol ring enhance fluorescence quantum yield (Φ = 0.42 for Z3 vs. Φ = 0.18 for Z1) .
-
Steric Bulk: tert-Butyl groups inhibit π-π stacking, reducing aggregation-caused quenching .
Chemical Reactivity and Coordination Chemistry
Metal Ion Sensing
The compound acts as a selective chemosensor for Zn²⁺ ions, with a detection limit of 10⁻⁸ M. Coordination to Zn(II) rigidifies the structure, restricting non-radiative decay pathways and amplifying emission . In contrast, Cu²⁺ and Fe³⁺ cause quenching via charge transfer .
Catalytic Applications
Zinc complexes derived from 2-(1H-imidazol-1-yl)phenol ligands catalyze carbon dioxide fixation into cyclic carbonates under mild conditions (60°C, 1 atm CO₂), achieving 98% conversion efficiency . The imidazole-phenol framework stabilizes the active metal center, facilitating substrate activation.
Applications in Materials and Biotechnology
Fluorescent Sensors
The compound’s tunable emission enables its use in pH-sensitive probes and metal ion detectors. For example, Z3 exhibits a linear response to Zn²⁺ concentrations in biological buffers, making it suitable for intracellular imaging .
Photostabilizers
By undergoing ESIPT, the molecule dissipates UV energy harmlessly, mimicking the function of commercial photostabilizers like benzotriazoles . This property is leveraged in polymer coatings to prevent UV degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume